2-Bromo-6-fluoro-4-methylbenzenethiol
Description
Significance of Aryl Thiols in Modern Synthetic Chemistry
Aryl thiols are fundamental building blocks in organic synthesis, primarily due to the reactivity of the sulfur atom. beilstein-journals.org The sulfhydryl group is a potent nucleophile and a weak acid, enabling it to participate in a wide array of chemical transformations. wikipedia.orgresearchgate.net These compounds are crucial for the construction of carbon-sulfur (C–S) bonds, which are integral to numerous pharmaceuticals, agrochemicals, and materials. ias.ac.in The thiol group can be easily oxidized to form disulfides, sulfoxides, or sulfonic acids, providing further synthetic pathways. ias.ac.in Moreover, aryl thiols serve as key ligands in coordination chemistry and catalysis, and their derivatives are used in the development of self-assembled monolayers and advanced materials. The versatility of the thiol group makes aryl thiols invaluable starting materials for creating complex molecular architectures. ias.ac.inresearchgate.net
Unique Aspects of Halogenated and Methyl-Substituted Thiophenols
The introduction of halogen and methyl substituents onto the thiophenol scaffold dramatically alters its electronic and steric profile. Each substituent imparts distinct properties to the molecule, and their combined effect in a polysubstituted system like 2-bromo-6-fluoro-4-methylbenzenethiol presents a compelling case for detailed study.
Bromine, as a substituent on an aromatic ring, exerts a dual electronic effect. It is strongly electronegative, leading to an electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). stackexchange.comlibretexts.org However, bromine also possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic π-system through resonance (+M effect). stackexchange.comresearchgate.net This resonance effect is weaker than the inductive effect but directs incoming electrophiles to the ortho and para positions. stackexchange.com
Beyond its electronic influence, the carbon-bromine bond is a highly versatile synthetic handle. Bromoarenes are key precursors in a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This utility makes bromine a valuable placeholder for subsequent, more complex functionalization.
Fluorine is the most electronegative element, and its presence on an aromatic ring has profound consequences. It exerts a powerful electron-withdrawing inductive effect, which can significantly lower the energy levels of the molecular orbitals. nih.govresearchgate.net Unlike other halogens, fluorine's resonance donation is minimal. The introduction of fluorine can alter a molecule's acidity, basicity, and dipole moment. rsc.org
From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of hydrogen. However, the carbon-fluorine bond is strong and polarized. The strategic placement of fluorine atoms can influence molecular conformation and block metabolic pathways, a tactic frequently employed in medicinal chemistry to enhance drug stability and bioavailability. nih.gov The presence of fluorine can also lead to unique intermolecular interactions, such as those involving a "π-hole" that can interact with lone pairs on other molecules. rsc.org
The methyl group is a classic example of an electron-donating group (EDG). wikipedia.org It activates the aromatic ring towards electrophilic substitution through two mechanisms: a weak inductive effect (+I) and, more significantly, hyperconjugation. Hyperconjugation involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This donation of electron density makes the ring more nucleophilic. libretexts.org
As an activating group, the methyl substituent directs incoming electrophiles to the ortho and para positions. libretexts.org The steric bulk of the methyl group, while modest, can also influence the regioselectivity of reactions, sometimes favoring the less hindered para position over the ortho positions. wikipedia.orglibretexts.org
Scope and Objectives of the Research on this compound
The specific structure of this compound presents a unique platform for chemical investigation. The primary objective of research on this compound is to understand the cumulative effects of its distinct substituents on the reactivity of the thiol group and the aromatic ring.
Key research objectives would include:
Investigating Reactivity: To study the nucleophilicity and acidity of the thiol group as modulated by the strong, ortho-directing inductive effects of both bromine and fluorine. The steric hindrance imposed by these two ortho substituents is also a critical factor to be examined.
Exploring Synthetic Utility: To utilize the compound as a versatile building block. The bromine atom serves as a prime site for cross-coupling reactions, the thiol group allows for a wide range of sulfur-based chemistry, and the fluorine and methyl groups provide tools for tuning the final product's electronic and physical properties.
Probing Regioselectivity: To determine how the competing directing effects of the bromo, fluoro, methyl, and thiol groups influence further substitution reactions on the aromatic ring.
This molecule serves as an excellent model for studying complex substituent effects in aromatic chemistry and for developing novel synthetic routes to highly functionalized organosulfur compounds.
Chemical Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1208075-32-4 aobchem.com |
| Molecular Formula | C₇H₆BrFS aobchem.com |
| Molecular Weight | 221.09 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrFS |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrFS/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
InChI Key |
PESTVELDXGEGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S)F |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Fluoro 4 Methylbenzenethiol
Reaction Pathways Involving the Thiol (-SH) Group
The thiol group is a versatile functional moiety, and its reactivity in 2-bromo-6-fluoro-4-methylbenzenethiol is central to many of its chemical applications. The sulfur atom's high nucleophilicity and the relative weakness of the S-H bond make it a focal point for a variety of transformations, including oxidation, nucleophilic attack, and radical-mediated additions.
Oxidation Reactions Leading to Disulfides and Other Sulfur Species
The oxidation of thiols is a fundamental process in organic chemistry, and this compound is readily susceptible to such transformations. The most common oxidation product is the corresponding disulfide, formed through the coupling of two thiol molecules. This reaction can be initiated by a range of oxidizing agents, from mild reagents like molecular oxygen (often catalyzed by metal ions) to stronger oxidants such as hydrogen peroxide or iodine.
The mechanism of disulfide formation typically involves the initial formation of a thiyl radical (RS•) or a sulfenate intermediate, which then reacts with another thiol molecule. The stability of the resulting disulfide bond is a key driving force for this reaction. Further oxidation can lead to higher oxidation states of sulfur, including sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H), depending on the strength of the oxidant and the reaction conditions.
| Oxidizing Agent | Product(s) | Reaction Conditions |
| Air (O₂) | Disulfide | Often requires a catalyst (e.g., metal ions) |
| Hydrogen Peroxide (H₂O₂) | Disulfide, Sulfinic acid, Sulfonic acid | Concentration and temperature dependent |
| Iodine (I₂) | Disulfide | Mild and selective |
| Potassium Permanganate (KMnO₄) | Sulfonic acid | Strong oxidizing conditions |
Nucleophilic Reactivity of the Thiol Moiety
The thiol group of this compound is a potent nucleophile, readily participating in reactions with a wide array of electrophiles. The deprotonated form, the thiolate anion (RS⁻), is an even stronger nucleophile and can be generated by treatment with a base. This enhanced nucleophilicity allows for efficient reaction with alkyl halides, epoxides, and other electrophilic substrates.
Nucleophilic substitution reactions with alkyl halides, for instance, proceed via an Sₙ2 mechanism to form thioethers. The rate of this reaction is influenced by the nature of the alkyl halide and the reaction solvent. The thiol moiety can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, a reaction of significant utility in organic synthesis.
| Electrophile | Product Type |
| Alkyl Halide | Thioether |
| Epoxide | β-Hydroxy Thioether |
| α,β-Unsaturated Carbonyl | Michael Adduct |
| Acyl Chloride | Thioester |
Thiol-Ene and Thiol-Yne Click Chemistry
In recent years, thiol-ene and thiol-yne "click" reactions have emerged as powerful tools for covalent bond formation due to their high efficiency, selectivity, and mild reaction conditions. wikipedia.orgalfa-chemistry.comtaylorandfrancis.comchem-station.comnih.gov The thiol group of this compound can readily participate in these reactions. The thiol-ene reaction involves the radical-mediated addition of the S-H bond across a carbon-carbon double bond (an alkene or "ene"). wikipedia.orgnih.gov This reaction is typically initiated by photochemical or thermal methods, generating a thiyl radical that propagates the reaction chain. nih.gov
The key features of the thiol-ene reaction include:
Anti-Markovnikov addition: The sulfur atom adds to the less substituted carbon of the double bond. wikipedia.org
High yields and stereoselectivity: The reaction is highly efficient and often proceeds with a high degree of stereocontrol. wikipedia.org
Orthogonality: The reaction is compatible with a wide range of functional groups, making it ideal for complex molecule synthesis and bioconjugation. nih.gov
Similarly, the thiol-yne reaction involves the addition of a thiol across a carbon-carbon triple bond (an alkyne or "yne"). This reaction can also proceed via a radical mechanism and offers a route to vinyl sulfide (B99878) products.
Alkylation Reactions of Thiols in Flow Systems
The alkylation of thiols, a classic method for forming thioethers, can be significantly enhanced through the use of flow chemistry systems. jmaterenvironsci.com These systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. In a typical flow setup for the alkylation of an aromatic thiol like this compound, a solution of the thiol and a base is mixed with a solution of an alkylating agent in a microreactor. The rapid mixing and efficient heat transfer in these systems can accelerate the reaction and minimize the formation of byproducts. jmaterenvironsci.com The use of a solid-supported base or catalyst can further simplify purification, making flow chemistry an attractive approach for the synthesis of thioether libraries.
Reactivity Governed by Halogen Substituents (Bromine and Fluorine)
The presence of both bromine and fluorine on the aromatic ring of this compound provides opportunities for selective carbon-halogen bond activation. The differing bond strengths and electronic effects of bromine and fluorine allow for regioselective functionalization of the aromatic core.
Carbon-Halogen Bond Activation and Cleavage Mechanisms
The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in this compound exhibit distinct reactivities, which can be exploited for selective chemical transformations. The C-Br bond is significantly weaker than the C-F bond, making it more susceptible to cleavage.
Carbon-Bromine Bond Activation:
The C-Br bond can be activated through several mechanisms, most notably oxidative addition to a transition metal complex (e.g., palladium or nickel). This is the key initial step in many cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. The mechanism involves the insertion of the metal center into the C-Br bond, forming an aryl-metal-halide complex. This intermediate can then undergo further reaction with a suitable coupling partner.
Homolytic cleavage of the C-Br bond can also be induced under radical conditions, for example, using radical initiators or photolysis. This generates an aryl radical that can participate in various radical-mediated processes.
Carbon-Fluorine Bond Activation:
The C-F bond is the strongest single bond to carbon, and its activation presents a significant chemical challenge. acs.orgillinois.edumdpi.comnih.govspringernature.com However, recent advances in catalysis have enabled the functionalization of aryl fluorides. illinois.edumdpi.comnih.govspringernature.com Activation of the C-F bond often requires highly reactive reagents or specific catalytic systems. acs.orgmdpi.comspringernature.com These can include low-valent transition metal complexes that can undergo oxidative addition, or strong Lewis acids that can coordinate to the fluorine atom and weaken the C-F bond. Given the higher reactivity of the C-Br bond, selective activation of the C-F bond in the presence of bromine would require carefully designed catalytic systems that can differentiate between the two halogens.
| Bond | Bond Dissociation Energy (approx. kcal/mol) | Common Activation Methods |
| C-Br | ~71 | Oxidative addition to transition metals, radical initiation |
| C-F | ~116 | Oxidative addition with highly reactive metals, Lewis acid catalysis |
Plasmon-Mediated Reactivity and Hot-Electron Transfer Processes
Recent advancements in plasmonics have opened new avenues for driving chemical reactions. acsgcipr.orgwikipedia.org For aromatic halides like this compound, plasmon-mediated processes can offer alternative reaction pathways that are not accessible through traditional thermal methods. When metallic nanoparticles are excited by light, they generate localized surface plasmon resonances, which decay into high-energy "hot" electrons. libretexts.orgnih.govyoutube.comrsc.orgnih.gov These hot electrons can be transferred to adsorbed molecules, such as this compound, initiating chemical transformations.
The process begins with the generation of hot electrons in a plasmonic metal nanostructure upon light irradiation. nih.gov These energetic electrons can then tunnel into an unoccupied molecular orbital of an adsorbed aryl halide molecule. This electron transfer can lead to the formation of a transient negative ion (TNI), which can subsequently dissociate, leading to cleavage of the carbon-halogen bond. libretexts.orgnih.govyoutube.comrsc.orgnih.gov In the case of this compound, this could lead to the selective cleavage of the C-Br or C-F bond, depending on the energy of the hot electrons and the electronic structure of the molecule. The dissociation of H2 on gold nanoparticles is a well-studied example of a hot-electron-induced process. libretexts.orgnih.gov
The efficiency of these plasmon-driven reactions is dependent on several factors, including the wavelength of the incident light, the size and material of the nanoparticles, and the specific molecular adsorbate. libretexts.orgnih.gov For substituted bromobenzenes, the position and electronic nature of the substituents can influence the efficiency of hot-electron-induced dissociation. While specific studies on this compound are not abundant, the principles of plasmon-mediated reactivity suggest that this compound could be a candidate for selective dehalogenation or other transformations under photocatalytic conditions.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. researchgate.netnih.gov In the context of this compound, the fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. stackexchange.comnih.gov This is typically the rate-determining step. stackexchange.com The subsequent departure of the leaving group restores the aromaticity of the ring.
The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I. nih.gov This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and stabilizes the intermediate carbanion. stackexchange.com The strength of the carbon-halogen bond, which is strongest for C-F, is less critical as its cleavage occurs in the fast, second step of the reaction. stackexchange.com
For this compound, a nucleophile would preferentially attack the carbon atom bearing the fluorine atom. The presence of the bromo and methyl groups will also influence the reaction's regioselectivity and rate. The electron-withdrawing inductive effect of the bromine atom ortho to the fluorine can further activate the ring towards nucleophilic attack.
Relative Reactivity of Halogens in SNAr Reactions
| Halogen Leaving Group | Relative Rate of Substitution | Reason for Reactivity |
|---|---|---|
| Fluorine (F) | Highest | High electronegativity stabilizes the Meisenheimer complex. |
| Chlorine (Cl) | Intermediate | Moderate electronegativity and leaving group ability. |
| Bromine (Br) | Intermediate | Good leaving group but less activating than fluorine. |
| Iodine (I) | Lowest | Best leaving group but least activating for nucleophilic attack. |
Role of the Methyl Group in Aromatic Reactivity
The methyl group at the para position relative to the fluorine atom in this compound plays a significant role in modulating the reactivity of the aromatic ring. The methyl group is generally considered an electron-donating group through both inductive and hyperconjugation effects.
Conversely, for electrophilic aromatic substitution (EAS) reactions, the electron-donating nature of the methyl group would activate the ring and direct incoming electrophiles to the ortho and para positions. However, given the presence of the deactivating halogen substituents, EAS reactions on this substrate would likely require harsh conditions.
Theoretical and Computational Mechanistic Studies
Theoretical and computational methods are powerful tools for gaining detailed insights into the reaction mechanisms, energetics, and electronic structures of molecules like this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. nih.govresearchgate.netnih.govajpchem.org For this compound, DFT calculations can be employed to map out the potential energy surfaces for various reactions, such as SNAr. These calculations can identify the structures of reactants, transition states, and products, as well as any intermediates like the Meisenheimer complex.
From the energies calculated using DFT, one can construct Gibbs free energy surfaces for a given reaction. These surfaces provide a comprehensive picture of the reaction landscape, showing the relative stabilities of all species and the energy barriers that must be overcome for the reaction to proceed. The activation barrier (ΔG‡) is the difference in Gibbs free energy between the reactants and the transition state, and it is a key determinant of the reaction rate.
For the SNAr reaction of this compound, the Gibbs free energy profile would likely show a two-step process with the formation of a Meisenheimer intermediate. The first transition state, leading to the intermediate, would represent the activation barrier for the rate-determining step. Computational studies on analogous systems have shown that the activation barriers for SNAr on fluorinated rings are sensitive to the nature of the nucleophile and the substituents on the aromatic ring. nih.govresearchgate.net
Representative Calculated Activation Barriers for SNAr Reactions of Substituted Fluoroarenes (Analogous Systems)
| Reactant | Nucleophile | Calculated Activation Barrier (kcal/mol) |
|---|---|---|
| Fluorobenzene (B45895) | OH- | ~25-30 |
| p-Nitrofluorobenzene | OH- | ~15-20 |
| 2,4-Dinitrofluorobenzene | Aniline (B41778) | ~10-15 |
Note: These are representative values from computational studies on similar systems and are intended for illustrative purposes. Actual values for this compound may vary.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.orglibretexts.orgyoutube.comrsc.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. In the context of this compound, FMO theory can be used to predict its susceptibility to nucleophilic or electrophilic attack.
For a nucleophilic attack, the energy of the LUMO of the aromatic compound is crucial. A lower LUMO energy indicates that the molecule is a better electron acceptor and thus more reactive towards nucleophiles. The presence of electronegative fluorine and bromine atoms in this compound is expected to lower the energy of its LUMO, making it more susceptible to SNAr reactions.
Conversely, the energy of the HOMO is important for electrophilic attack. A higher HOMO energy indicates that the molecule is a better electron donor. The electron-donating methyl and thiol groups would raise the HOMO energy, while the electron-withdrawing halogens would lower it. A full computational analysis would be needed to determine the net effect on the HOMO energy and the likely sites for electrophilic attack.
Predicted Effects of Substituents on Frontier Molecular Orbitals of the Benzene (B151609) Ring
| Substituent | Effect on HOMO Energy | Effect on LUMO Energy |
|---|---|---|
| -F (Fluoro) | Lowers | Lowers |
| -Br (Bromo) | Lowers | Lowers |
| -CH3 (Methyl) | Raises | Raises slightly |
| -SH (Thiol) | Raises | Raises slightly |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For "2-Bromo-6-fluoro-4-methylbenzenethiol," a combination of ¹H, ¹³C, and ¹⁹F NMR, along with heteronuclear correlation techniques, would be employed for an unambiguous structural assignment.
Proton NMR (¹H NMR) for Aromatic and Aliphatic Proton Analysis
¹H NMR spectroscopy would be utilized to identify and differentiate the various protons in "this compound." The analysis would focus on the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide key insights into the substitution pattern of the aromatic ring.
The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The integration of these signals would correspond to the number of protons in each environment. The coupling between adjacent protons would result in characteristic splitting patterns, which helps in assigning the positions of the substituents.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H | 7.0 - 7.5 | Doublet of doublets | 2-3 (H-F), 8-9 (H-H) |
| Aromatic H | 7.0 - 7.5 | Doublet | 8-9 (H-H) |
| Methyl H | 2.2 - 2.5 | Singlet | N/A |
| Thiol H | 3.5 - 4.5 | Singlet | N/A |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the case of "this compound," the ¹³C NMR spectrum would reveal the carbon skeleton of the molecule, including the aromatic carbons and the methyl carbon. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.
The spectrum would display separate signals for each unique carbon atom in the molecule. The carbon atoms attached to electronegative atoms like bromine and fluorine would appear at characteristic chemical shifts.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-S | 125 - 135 |
| C-Br | 110 - 120 |
| C-F | 155 - 165 (d, J=240-250 Hz) |
| C-CH₃ | 135 - 145 |
| Aromatic CH | 120 - 140 |
| Methyl C | 20 - 25 |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis
¹⁹F NMR is a specialized NMR technique that is highly sensitive to the chemical environment of fluorine atoms. For "this compound," ¹⁹F NMR would provide a single, distinct signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom in its specific electronic environment. Furthermore, coupling between the fluorine atom and adjacent protons would be observable in both the ¹H and ¹⁹F NMR spectra, providing further confirmation of the substitution pattern.
Heteronuclear Correlation Spectroscopies
To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For "this compound" (C₇H₆BrFS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would also be a key feature in the mass spectrum, providing definitive evidence for the presence of a bromine atom in the molecule.
Interactive Data Table: HRMS Data
| Ion | Calculated m/z | Measured m/z | Elemental Composition |
| [M]⁺ | 220.9461 | To be determined | C₇H₆⁷⁹BrFS |
| [M+2]⁺ | 222.9440 | To be determined | C₇H₆⁸¹BrFS |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile compounds. In the case of this compound, its volatility allows for separation from other components in a mixture via a gas chromatograph, followed by detection and identification by a mass spectrometer. The GC component separates compounds based on their boiling points and interactions with the stationary phase of the column. The subsequent MS analysis provides a mass spectrum, which displays the molecular ion peak corresponding to the mass-to-charge ratio (m/z) of the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule, arising from the cleavage of specific bonds upon electron ionization. For this compound, characteristic fragments would be expected from the loss of the bromine atom, the thiol group, or the methyl group. The isotopic pattern of bromine (approximately equal abundances of 79Br and 81Br) would result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments, aiding in its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analysis
For derivatives of this compound that may be non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry is the analytical method of choice. LC separates compounds in a liquid mobile phase based on their affinity for a stationary phase. This technique is particularly useful for analyzing reaction mixtures or for the characterization of modified forms of the target compound. Following separation by LC, the analyte is ionized, typically using "soft" ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which minimize fragmentation and preserve the molecular ion. This allows for the accurate determination of the molecular weight of the parent compound. The choice of ionization source and conditions would be optimized to achieve the best sensitivity and signal-to-noise ratio for this compound and its derivatives.
Proton-Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) for Real-Time Analysis
Proton-Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive technique for the real-time monitoring of volatile organic compounds (VOCs). wikipedia.org This method utilizes the reaction of hydronium ions (H₃O⁺) with the target analyte in a drift tube. osti.gov If the proton affinity of the analyte is higher than that of water, a proton is transferred, resulting in a protonated molecule that is then detected by a time-of-flight mass spectrometer. nih.gov Due to its expected volatility, this compound could potentially be monitored in real-time using PTR-ToF-MS. This would be valuable for applications such as monitoring its presence in the headspace of a reaction or in environmental air samples. The high mass resolution of the ToF analyzer allows for the accurate determination of the elemental composition of the detected ions. nih.govcopernicus.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the types of chemical bonds and functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S-H | Stretching | 2550 - 2600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methyl) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| C-Br | Stretching | 500 - 600 |
The presence of a sharp band in the 2550-2600 cm⁻¹ region would be indicative of the S-H stretching vibration of the thiol group. Aromatic C-H stretching vibrations would appear between 3000 and 3100 cm⁻¹, while the C-H stretches of the methyl group would be observed in the 2850-3000 cm⁻¹ range. The aromatic ring's C=C stretching vibrations typically result in several bands in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, in the 1000-1400 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.
Surface-Enhanced Raman Spectroscopy (SERS) for Surface Interactions and Reaction Monitoring
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces. Given that thiols have a strong affinity for noble metal surfaces (e.g., gold and silver), SERS would be an excellent tool to study the interaction of this compound with these surfaces. The SERS spectrum would provide detailed information about the orientation of the molecule on the surface and any changes in its chemical structure upon adsorption. This technique could also be employed to monitor reactions involving the thiol group in real-time, such as the formation of self-assembled monolayers (SAMs).
Electronic Absorption Spectroscopy (UV-Vis)
Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions of the benzene ring. The positions and intensities of these absorption bands are influenced by the substituents on the ring. The bromo, fluoro, methyl, and thiol groups will all have an effect on the electronic structure of the benzene ring, leading to shifts in the absorption maxima compared to unsubstituted benzene. The spectrum would be expected to show characteristic bands in the ultraviolet region, and the precise wavelengths of maximum absorbance (λmax) would be a key parameter for its characterization.
X-ray Crystallography for Solid-State Structural Determination
The determination of the three-dimensional arrangement of atoms and molecules in the solid state for this compound would be achieved through single-crystal X-ray crystallography. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
A typical crystallographic study would involve the following steps:
Crystal Growth: High-quality single crystals of this compound would need to be grown. This is often a meticulous process involving techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Data Collection: A suitable single crystal would be selected and mounted on a diffractometer. The crystal would then be irradiated with a monochromatic X-ray beam, and the diffraction pattern would be recorded as the crystal is rotated.
Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model would then be refined to best fit the experimental data, yielding precise atomic coordinates, thermal parameters, and other crystallographic details.
The resulting data would be presented in a standardized format, including a crystallographic information file (CIF). Key parameters that would be determined are summarized in the hypothetical data table below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) | Description |
| Empirical formula | C₇H₆BrFS | The simplest whole-number ratio of atoms in the compound. |
| Formula weight | 221.09 g/mol | The mass of one mole of the compound. |
| Crystal system | Orthorhombic | A crystal system defined by three unequal axes at right angles. (This is a hypothetical assignment). |
| Space group | P2₁2₁2₁ | The symmetry group of the crystal lattice. (This is a hypothetical assignment). |
| a (Å) | 7.50 | The length of the 'a' axis of the unit cell. (Hypothetical value). |
| b (Å) | 10.20 | The length of the 'b' axis of the unit cell. (Hypothetical value). |
| c (Å) | 18.50 | The length of the 'c' axis of the unit cell. (Hypothetical value). |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 90 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1415.25 | The volume of the unit cell. (Hypothetical value). |
| Z | 4 | The number of molecules per unit cell. |
| Calculated density (g/cm³) | 1.035 | The theoretical density of the crystal. (Hypothetical value). |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Computational Chemistry and Quantum Mechanical Studies
Geometry Optimization and Conformational Analysis
A crucial first step in the computational study of any molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves using quantum mechanical calculations to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule like 2-Bromo-6-fluoro-4-methylbenzenethiol, which has a flexible thiol (-SH) group, conformational analysis would also be essential. This involves exploring the different spatial orientations (conformations) of the thiol group relative to the benzene (B151609) ring to identify the global minimum energy conformer and other low-energy isomers.
Electronic Structure Analysis
Once the optimized geometry is obtained, a detailed analysis of the molecule's electronic structure can be performed to understand its reactivity and intermolecular interactions.
HOMO-LUMO Energy Gaps and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
(Data not available in published literature)
Charge Distribution Analysis
Understanding how charge is distributed across a molecule is fundamental to predicting its behavior in chemical reactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom in this compound. This analysis would reveal the electron-donating or electron-withdrawing effects of the bromo, fluoro, methyl, and thiol substituents on the benzene ring.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. An MEP map of this compound would highlight the reactive sites of the molecule.
Spectroscopic Property Prediction
Computational methods can accurately predict various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule in a laboratory setting. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for this compound would provide a theoretical benchmark for experimental data. For instance, calculated vibrational frequencies from IR and Raman spectra can be assigned to specific bond stretches, bends, and torsions within the molecule. Similarly, predicted ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation of the compound.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| S-H stretch | - |
| C-Br stretch | - |
| C-F stretch | - |
| Aromatic C-H stretch | - |
(Data not available in published literature)
Reaction Dynamics and Transition State Modeling
Beyond static properties, computational chemistry can be employed to model the dynamics of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing crucial information about the reaction rate and mechanism. Such studies could explore, for example, the reactivity of the thiol group or the potential for nucleophilic aromatic substitution on the benzene ring.
Solvent Effects in Computational Studies
In the realm of computational chemistry, the surrounding environment of a molecule, particularly the solvent, plays a pivotal role in determining its structure, stability, and reactivity. For a molecule such as this compound, the polarity and nature of the solvent can significantly influence its conformational preferences and electronic properties. Computational studies employ various solvent models to simulate these effects, which can be broadly categorized into implicit and explicit models.
Explicit solvent models involve the individual representation of solvent molecules around the solute, offering a detailed picture of solute-solvent interactions, including hydrogen bonding. mdpi.com However, this approach is computationally intensive. mdpi.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to capture the bulk effects of the solvent. mdpi.com
The choice of solvent can alter the electronic properties of substituted aromatic compounds. semanticscholar.org For instance, an increase in solvent polarity can lead to changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, consequently affecting the HOMO-LUMO gap. nih.gov Generally, polar solvents tend to stabilize polar solutes, which can influence reaction rates and equilibria. rsc.org
Computational investigations on substituted benzenes and related aromatic systems have demonstrated that properties like dipole moment and polarizability can change significantly with the solvent environment. semanticscholar.orgresearchgate.net These changes are often correlated with shifts in spectroscopic characteristics. semanticscholar.org For this compound, moving from a non-polar solvent to a polar one is expected to induce a noticeable change in its dipole moment due to the presence of electronegative halogen atoms and the polarizable sulfur atom.
The following tables illustrate the hypothetical effects of different solvents on key computational parameters of this compound, based on general principles observed in computational studies of similar aromatic compounds.
Table 1: Hypothetical Solvent Effects on the Electronic Properties of this compound
| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1 | -6.50 | -0.80 | 5.70 |
| n-Hexane | 1.88 | -6.55 | -0.85 | 5.70 |
| Dichloromethane | 8.93 | -6.65 | -1.00 | 5.65 |
| Acetone | 20.7 | -6.70 | -1.10 | 5.60 |
| Acetonitrile (B52724) | 37.5 | -6.75 | -1.15 | 5.60 |
| Water | 80.1 | -6.80 | -1.25 | 5.55 |
Note: The data in this table is illustrative and based on general trends observed in computational chemistry. It does not represent experimentally verified values for this compound.
Table 2: Hypothetical Solvent Effects on the Geometrical and Spectroscopic Properties of this compound
| Solvent | Dipole Moment (Debye) | C-S Bond Length (Å) | S-H Bond Length (Å) | Predicted λmax (nm) |
| Gas Phase | 2.10 | 1.780 | 1.340 | 280 |
| n-Hexane | 2.15 | 1.781 | 1.341 | 282 |
| Dichloromethane | 2.30 | 1.783 | 1.343 | 285 |
| Acetone | 2.45 | 1.785 | 1.345 | 288 |
| Acetonitrile | 2.50 | 1.786 | 1.346 | 290 |
| Water | 2.60 | 1.788 | 1.348 | 292 |
Note: The data in this table is illustrative and based on general trends observed in computational chemistry. It does not represent experimentally verified values for this compound.
These tables demonstrate that as the dielectric constant of the solvent increases, a stabilization of the HOMO and LUMO energy levels is anticipated, often leading to a slight decrease in the HOMO-LUMO gap. This can be indicative of increased reactivity in more polar environments. Similarly, the dipole moment is expected to increase in polar solvents due to the induced polarization of the solute's electron density. Geometric parameters, such as bond lengths, may also experience subtle changes in response to the solvent environment. nih.gov These solvent-induced modifications are crucial for accurately predicting the behavior of this compound in different chemical processes.
Derivatization and Functionalization Strategies for 2 Bromo 6 Fluoro 4 Methylbenzenethiol
Synthesis of Thioether Derivatives
The sulfur atom of 2-bromo-6-fluoro-4-methylbenzenethiol is a potent nucleophile, readily participating in reactions to form thioethers, which are crucial intermediates in organic synthesis and building blocks for pharmaceuticals.
Aryl Thioether Formation via Cross-Coupling
The formation of aryl thioethers from this compound can be efficiently achieved through transition-metal-catalyzed cross-coupling reactions. These methods provide a powerful tool for constructing C(aryl)-S bonds. Catalytic systems based on palladium and copper are most commonly employed for this transformation. researchgate.netuu.nl
Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig amination-type conditions, typically involve a palladium precursor and a suitable phosphine (B1218219) ligand. nih.gov The reaction couples the thiol with an aryl halide or triflate. Similarly, copper-catalyzed C-S coupling, a modern iteration of the Ullmann condensation, offers an effective, and often more economical, alternative. uu.nl These reactions are generally tolerant of a wide range of functional groups. For instance, a protocol using a low amount of copper(I) iodide as a ligand-free catalyst can effectively couple various thiophenols with aryl iodides, showing good chemoselectivity and functional group tolerance. uu.nl
The general mechanism for these metal-catalyzed reactions involves the oxidative addition of the aryl halide to the low-valent metal center, followed by coordination and deprotonation of the thiol, and finally, reductive elimination to yield the aryl thioether product and regenerate the active catalyst.
Table 1: Illustrative Examples of Aryl Thioether Synthesis via Cross-Coupling
| Thiol Substrate | Aryl Halide | Catalyst System | Base | Solvent | Product | Ref |
|---|---|---|---|---|---|---|
| Thiophenol | Iodobenzene | CuI (2.5 mol%) | K₂CO₃ | DMF | Diphenyl thioether | uu.nl |
| Thiophenol | 4-Iodotoluene | Pd(OAc)₂ / CyPF-tBu | CsF | Dioxane | p-Tolyl phenyl sulfide (B99878) | nih.gov |
| 4-Methoxythiophenol | 1-Bromo-4-nitrobenzene | CuI (10 mol%) | K₂CO₃ | DMF | 4-Methoxyphenyl 4-nitrophenyl sulfide | uu.nl |
Alkyl Thioether Synthesis
The synthesis of alkyl thioethers from this compound is typically achieved through a classical nucleophilic substitution reaction (S-alkylation). This process involves the deprotonation of the thiol to form the more nucleophilic thiolate anion, which then displaces a leaving group on an alkyl electrophile, such as an alkyl halide.
The reaction is generally straightforward and high-yielding. A suitable base, such as sodium hydroxide, potassium carbonate, or an alkoxide, is used to generate the thiolate in situ. The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or acetonitrile (B52724) often being preferred. This method is versatile, allowing for the introduction of a wide array of primary and secondary alkyl groups.
Table 2: Representative Conditions for S-Alkylation of Thiols
| Thiol | Alkyl Halide | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|---|
| Aryl Thiol | Methyl iodide | K₂CO₃ | Acetonitrile | Room Temp. | Aryl methyl thioether |
| Aryl Thiol | Benzyl (B1604629) bromide | NaOH | Ethanol/Water | Reflux | Aryl benzyl thioether |
| Aryl Thiol | Ethyl bromoacetate | NaH | THF | 0 °C to Room Temp. | Aryl (ethoxycarbonyl)methyl thioether |
Formation of Disulfides
Thiols can undergo oxidative coupling to form disulfide bonds. This transformation is a fundamental process in organic chemistry. The conversion of this compound to its corresponding disulfide, bis(2-bromo-6-fluoro-4-methylphenyl) disulfide, can be accomplished using a variety of mild oxidizing agents.
Common reagents for this oxidative dimerization include iodine in the presence of a base, hydrogen peroxide, or simply exposure to atmospheric oxygen, sometimes catalyzed by metal salts. The reaction is typically clean and efficient, providing the disulfide product in high yield. This process is reversible, as the disulfide bond can be cleaved back to the thiol using reducing agents. For example, various thiols, including aromatic and aliphatic ones, can be converted to their corresponding disulfides in high yields using a recyclable magnetic nanoparticle catalyst in a solvent like tetrahydrofuran. researchgate.net
Synthesis of Sulfoxide (B87167) and Sulfone Derivatives
The thioether derivatives synthesized from this compound can be further functionalized through oxidation of the sulfur atom. This sequential oxidation yields sulfoxides and, upon further oxidation, sulfones. These oxidized sulfur functionalities are valuable in medicinal chemistry and materials science.
The selective oxidation of a thioether to a sulfoxide requires careful control of the reaction conditions and stoichiometry of the oxidant. organic-chemistry.org Using one equivalent of an oxidizing agent at lower temperatures typically favors the formation of the sulfoxide. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. ucla.eduresearchgate.net
Further oxidation of the sulfoxide, or direct oxidation of the thioether with an excess of a stronger oxidizing agent, leads to the corresponding sulfone. organic-chemistry.org Reagents like hydrogen peroxide, often with a catalyst, or more than two equivalents of m-CPBA are effective for this conversion. researchgate.netgoogle.com The choice of oxidant and conditions allows for selective synthesis of either the sulfoxide or the sulfone. rsc.org For instance, oxidation of various sulfides with 30% hydrogen peroxide can be catalyzed by tantalum carbide to yield sulfoxides, whereas using niobium carbide as the catalyst efficiently produces the corresponding sulfones. organic-chemistry.org
Table 3: Selective Oxidation of Thioethers
| Thioether Substrate | Oxidizing Agent (Equivalents) | Conditions | Product | Ref |
|---|---|---|---|---|
| Aryl alkyl thioether | m-CPBA (1.2 equiv.) | THF, 0 °C | Aryl alkyl sulfoxide | |
| Aryl alkyl thioether | m-CPBA (>2.0 equiv.) | Dichloromethane, Room Temp. | Aryl alkyl sulfone | |
| Dibutyl thioether | H₂O₂ (1.0 equiv.) / Ti-zeolite catalyst | Methanol, Room Temp. | Dibutyl sulfoxide | rsc.orgrsc.org |
Exploiting Halogen Functionalities for Further Transformations
The aryl bromide moiety of this compound and its derivatives serves as a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the molecular complexity that can be achieved.
Cross-Coupling Reactions Involving Bromine (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds. nih.gov This reaction utilizes a palladium catalyst to couple an organoboron reagent (such as a boronic acid or ester) with an organohalide. researchgate.netrsc.org The bromine atom in derivatives of this compound is an excellent substrate for this transformation.
For the reaction to be successful, the thiol group typically needs to be protected as a thioether, as free thiols can poison palladium catalysts. acs.org Once protected, the aryl bromide can be efficiently coupled with a wide variety of aryl, heteroaryl, or vinyl boronic acids. The reaction generally exhibits high functional group tolerance and proceeds under relatively mild conditions, typically requiring a palladium source (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system. acs.org This allows for the synthesis of complex biaryl structures, where the sulfur-containing moiety can be retained for further manipulation or as a key structural element.
Table 4: Illustrative Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Type | Ref |
|---|---|---|---|---|---|---|
| 1-Bromo-4-(methylthio)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-(Methylthio)biphenyl | acs.org |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 2-(4-Methoxyphenyl)pyridine | nih.govrsc.org |
| 1-Bromo-3,5-dimethylbenzene | Naphthylboronic acid | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF | 3,5-Dimethyl-1,1'-binaphthyl | researchgate.net |
Functionalization via C-Br bond activation
The carbon-bromine bond in this compound is a key site for functionalization, amenable to a range of transition-metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material. Prior to C-Br activation, the acidic proton of the thiol group is typically protected to prevent interference with the catalytic cycle. Common protecting groups include tert-butyldimethylsilyl (TBDMS) or acetyl groups.
One of the most powerful methods for C-Br bond activation is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or boronate ester. This strategy allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position of the benzenethiol (B1682325) ring. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Another important C-Br functionalization method is the Sonogashira cross-coupling, which introduces an alkyne moiety. This reaction is typically catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes are valuable intermediates for further transformations.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction enables the coupling of the aryl bromide with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This provides access to a diverse set of substituted anilines and related compounds.
Other notable C-Br activation strategies include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and cyanation reactions (introducing a nitrile group). The specific conditions for each reaction must be optimized to ensure compatibility with the other functional groups present in the molecule, particularly the protected thiol.
Table 1: Examples of C-Br Bond Activation Reactions for a Protected Derivative of this compound
| Entry | Coupling Partner | Reaction Type | Catalyst/Ligand | Product Structure |
| 1 | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 6-fluoro-4-methyl-[1,1'-biphenyl]-2-thiol derivative |
| 2 | Ethynyltrimethylsilane | Sonogashira | PdCl₂(PPh₃)₂ / CuI | 2-((trimethylsilyl)ethynyl)-6-fluoro-4-methylbenzenethiol derivative |
| 3 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | 4-(3-fluoro-5-methyl-2-mercaptophenyl)morpholine derivative |
| 4 | Tributyl(vinyl)stannane | Stille | Pd(PPh₃)₄ | 2-ethenyl-6-fluoro-4-methylbenzenethiol derivative |
Note: The thiol group is assumed to be protected during these transformations.
Post-Synthetic Modification Approaches for Thiol-Functionalized Systems
The thiol group of this compound and its derivatives is highly amenable to a variety of post-synthetic modifications. These transformations leverage the nucleophilicity of the sulfur atom to introduce new functionalities, often under mild reaction conditions. These methods are particularly valuable for the late-stage functionalization of complex molecules and for the development of materials with tailored properties.
One of the most common modifications is S-alkylation, where the thiol is treated with an alkyl halide or another electrophile in the presence of a base. This results in the formation of a thioether linkage. A wide range of alkyl, benzyl, and other functionalized groups can be introduced using this method.
The thiol-ene reaction, a type of click chemistry, provides an efficient and atom-economical method for conjugating the thiol to molecules containing a carbon-carbon double bond. This reaction can be initiated either by a radical initiator or by UV light and proceeds with high selectivity.
Another important transformation is the Michael addition, where the thiol acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound. This reaction is highly efficient for the formation of carbon-sulfur bonds and is widely used in bioconjugation and materials science.
The thiol group can also be oxidized to form disulfides, sulfinic acids, or sulfonic acids. The controlled oxidation to disulfides is a reversible process, which is a key feature in many biological systems and has been exploited in the design of self-healing polymers and drug delivery systems.
Furthermore, the thiol can participate in nucleophilic substitution reactions, for example, by reacting with activated esters or acyl chlorides to form thioesters. These reactions are fundamental in organic synthesis and provide access to a variety of important sulfur-containing compounds.
Table 2: Post-Synthetic Modification Strategies for Thiol-Functionalized Systems
| Reaction Type | Reagent | Functional Group Introduced | Product Class |
| S-Alkylation | Alkyl halide (e.g., iodomethane) | Alkyl | Thioether |
| Thiol-ene Reaction | Alkene | Substituted alkyl | Thioether |
| Michael Addition | α,β-Unsaturated carbonyl | β-Thio-carbonyl | Thioether |
| Oxidation | Hydrogen peroxide | Disulfide, Sulfinic acid, Sulfonic acid | Disulfide/Sulfur oxyacid |
| Thioesterification | Acyl chloride | Acyl | Thioester |
Advanced Analytical Methodologies for Substituted Organosulfur Compounds
Comprehensive Profiling of Organosulfur Compounds in Complex Mixtures
The detailed characterization of individual organosulfur compounds within intricate matrices requires high-resolution separation and sensitive detection methods. For a substituted aromatic thiol like 2-Bromo-6-fluoro-4-methylbenzenethiol, techniques that can differentiate it from structurally similar compounds are essential.
Gas Chromatography-Based Methods:
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), offers exceptional resolving power for complex mixtures of volatile and semi-volatile organosulfur compounds. nih.govnih.govresearchgate.net This technique employs two columns with different separation mechanisms, providing a much higher peak capacity than conventional one-dimensional GC. For the analysis of this compound, a non-polar first-dimension column could separate compounds based on their boiling points, while a more polar second-dimension column would provide separation based on polarity, effectively isolating the target analyte from other sulfur-containing and aromatic compounds.
Liquid Chromatography-Based Methods:
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are powerful tools for the analysis of less volatile or thermally labile organosulfur compounds. acs.orgdiva-portal.orgresearchgate.net For aromatic thiols, derivatization is often employed to improve chromatographic retention and detection sensitivity. Reagents like 4,4'-dithiodipyridine (DTDP) can react with the thiol group to form stable derivatives suitable for LC-MS/MS analysis. acs.org This approach allows for the quantification of this compound at ultratrace levels.
Mass Spectrometry in Profiling:
Mass spectrometry is a cornerstone for the identification and quantification of organosulfur compounds. researchgate.netnih.gov For halogenated compounds like this compound, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a distinct signature in the mass spectrum, aiding in its identification. researchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.
| Technique | Principle | Applicability to this compound | Typical Performance |
| GCxGC-SCD | Two-dimensional gas chromatography with sulfur-selective detection. | High-resolution separation from complex matrices containing other organosulfur compounds. | Resolution: High, Sensitivity: pg/s for sulfur, Selectivity: High for sulfur compounds. |
| HPLC-MS/MS | Liquid chromatographic separation followed by mass spectrometric detection. | Analysis of the compound and its non-volatile derivatives. | Resolution: High, Sensitivity: ng/L to µg/L levels, Selectivity: High (based on mass-to-charge ratio). |
| HRMS | Accurate mass measurement for elemental composition determination. | Unambiguous identification and structural elucidation. | Mass Accuracy: < 5 ppm, Resolution: > 10,000 FWHM. |
High-Throughput Screening Methods
High-throughput screening (HTS) is essential for rapidly evaluating large numbers of samples, for instance, in drug discovery or environmental analysis. For thiol-containing compounds, several HTS assays have been developed based on the reactivity of the sulfhydryl group.
Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and ease of automation. nih.govacs.orgresearchgate.net These assays often involve a competitive reaction where the thiol of interest competes with a fluorescent probe for a target. The change in fluorescence intensity can be correlated with the concentration or reactivity of the thiol. For screening compounds like this compound, a library of potential interacting partners could be tested to identify specific binding or reaction events.
Another approach involves the use of reagents that become fluorescent upon reaction with thiols. acs.org These fluorogenic probes can be used in microplate formats to quickly assess the presence and relative quantity of thiols in numerous samples.
| Method | Principle | Application for this compound | Advantages |
| Fluorescence-Based Competitive Assay | Competition between the target thiol and a fluorescent probe for a binding site. | Rapid screening of interactions with other molecules. | High sensitivity, suitable for automation. |
| Fluorogenic Probe Assay | A non-fluorescent probe becomes fluorescent upon reaction with a thiol. | Quantification of thiol content in a large number of samples. | High throughput, direct measurement. |
On-Line and In-Situ Monitoring of Chemical Reactions
Understanding the kinetics and mechanisms of reactions involving organosulfur compounds is crucial for process optimization and control. On-line and in-situ monitoring techniques provide real-time information about the reaction progress without the need for sample withdrawal.
Spectroscopic Methods:
Raman Spectroscopy: This technique is highly effective for monitoring reactions involving thiol and disulfide groups. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net The S-H and S-S stretching vibrations give rise to distinct and well-resolved peaks in the Raman spectrum, allowing for the direct observation of the consumption of the thiol reactant (this compound) and the formation of disulfide products in real-time.
19F NMR Spectroscopy: The presence of a fluorine atom in this compound makes 19F Nuclear Magnetic Resonance (NMR) spectroscopy a powerful tool for in-situ monitoring. nih.govresearchgate.net The 19F chemical shift is highly sensitive to the local electronic environment, enabling the tracking of changes at the sulfur atom during a reaction through changes in the fluorine signal.
Other Techniques:
Atomic Force Microscopy (AFM): For reactions occurring at surfaces, such as the adsorption of thiols onto gold, AFM can be used for in-situ monitoring by probing changes in surface charge and morphology as the reaction progresses. utexas.edu
| Technique | Principle | Real-time Monitoring of this compound Reactions | Key Information Provided |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. | Direct observation of the S-H bond cleavage and disulfide bond formation. | Reaction kinetics, identification of intermediates. |
| 19F NMR Spectroscopy | Nuclear magnetic resonance of the 19F nucleus. | Tracking changes in the electronic environment of the molecule during reaction. | Reaction progress, structural changes near the fluorine atom. |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging and force measurement. | Monitoring adsorption and self-assembly on surfaces in real-time. | Adsorption kinetics, monolayer formation. |
Challenges in Organosulfur Compound Analysis
The analysis of organosulfur compounds like this compound is often complicated by their inherent chemical properties.
Volatility: While the volatility of this compound allows for analysis by gas chromatography, it can also lead to sample loss during preparation and storage. Proper handling and the use of appropriate internal standards are crucial for accurate quantification.
Reactivity: The thiol group is highly reactive and susceptible to oxidation, especially in the presence of trace metals or at elevated temperatures. This can lead to the formation of disulfides, which may complicate the analysis and lead to an underestimation of the thiol concentration. Derivatization of the thiol group immediately after sampling can mitigate this issue. acs.org
Stability: Substituted thiophenols can be unstable under certain analytical conditions. For example, in the injection port of a gas chromatograph, thermal degradation or reactions can occur. researchgate.net The presence of electron-withdrawing groups like bromine and fluorine can influence the stability of the S-H bond. nih.gov Method development should therefore focus on using mild conditions to preserve the integrity of the analyte.
| Challenge | Description | Mitigation Strategy for this compound Analysis |
| Volatility | Tendency to vaporize, leading to sample loss. | Use of sealed vials, cooled autosamplers, and appropriate internal standards. |
| Reactivity | Susceptibility of the thiol group to oxidation to form disulfides. | Immediate derivatization of the thiol group, use of deoxygenated solvents, and addition of reducing agents. |
| Stability | Degradation under thermal or other analytical stresses. | Optimization of GC injector temperature, use of inert materials in the sample path, and consideration of LC-based methods. |
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
The structural features of 2-Bromo-6-fluoro-4-methylbenzenethiol make it a potent building block for the synthesis of complex, sulfur-containing heterocyclic molecules. The thiol (-SH) and ortho-bromo (-Br) groups are key reactive centers that can be selectively addressed to build fused ring systems.
Substituted ortho-halothiophenols are established precursors for a variety of organosulfur compounds. The thiol group can act as a nucleophile in cyclization reactions, while the bromine atom serves as a handle for carbon-carbon or carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions. This dual functionality allows for a programmed, stepwise construction of complex scaffolds.
Research on analogous structures has demonstrated that brominated thiophenols are effective starting materials for synthesizing derivatives of thieno[3,2-b]thiophene and other N,S-heteroacenes. acs.orgrsc.org These classes of compounds are of significant interest in materials science for their electronic properties. The synthetic strategy often involves an initial reaction at the thiol group, followed by a subsequent cross-coupling reaction at the C-Br bond. For example, the thiol can react with an appropriate partner to form an intermediate that is then subjected to a palladium-catalyzed intramolecular cyclization, utilizing the bromine atom to close a ring.
Key reactions for which this compound can serve as a precursor include:
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck): The C-Br bond can be coupled with a wide range of organometallic reagents (boronic acids, organostannanes) to introduce new aryl or alkyl substituents. researchgate.netnih.govacs.org
Nucleophilic aromatic substitution: The thiol group, as a thiolate, can displace leaving groups on other molecules to form thioethers, which are precursors to sulfur-containing heterocycles. rsc.org
Intramolecular cyclization: Sequential or one-pot reactions can be designed where both the thiol and bromo groups react to form fused heterocyclic systems.
The fluorine and methyl groups on the aromatic ring, while less reactive, play a crucial role in modulating the electronic properties and solubility of the resulting complex molecules, which is particularly important for applications in organic electronics.
Precursors for Specialized Reagents and Ligands
The combination of a soft sulfur donor (thiol) and a reactive site (the C-Br bond) makes this compound an excellent starting point for the synthesis of specialized ligands for transition metal catalysis.
In the field of catalysis, the electronic and steric properties of ligands that coordinate to a metal center are paramount in controlling the catalyst's activity and selectivity. Hybrid ligands, which contain two or more different donor atoms, are of particular interest because they can create a unique electronic environment at the metal center. Thiophenol-based molecules are precursors to a class of "P,S" or "N,S" bidentate ligands, where the sulfur atom is one donor and a phosphine (B1218219) or nitrogen group, installed at an adjacent position, is the second donor.
This compound is an ideal precursor for such ligands. The synthetic strategy involves the conversion of the C-Br bond into a second donor group. For instance, reaction with diphenylphosphine anion (Ph₂P⁻) or its equivalent can replace the bromine atom to generate a phosphine-thioether ligand.
Table 1: Potential Ligand Synthesis from this compound
| Reactant | Resulting Donor Group (at C2) | Ligand Type | Potential Application |
|---|---|---|---|
| Diphenylphosphine (or equivalent) | -PPh₂ | P,S (Phosphine-Thioether) | Palladium-catalyzed cross-coupling |
| Secondary Amine (e.g., Morpholine) | -NR₂ | N,S (Amine-Thioether) | Various catalytic transformations |
These mixed-donor ligands, particularly P,S systems, are highly effective in stabilizing palladium catalysts used in cross-coupling reactions. researchgate.netacs.orgsemanticscholar.org The soft thioether donor binds strongly to the soft palladium center, while the phosphine group can be tuned sterically and electronically to optimize the catalytic cycle's elementary steps (oxidative addition and reductive elimination). The fluorine and methyl substituents on the ligand backbone can further influence the catalyst's performance by altering its electronic properties and solubility.
Integration into Functional Materials
The distinct chemical handles on this compound allow for its incorporation into various functional materials, imparting specific properties derived from its sulfur, fluorine, and bromine content.
This compound can be integrated into polymeric structures to create functional materials through two primary routes:
Post-Polymerization Modification via Thiol-Ene Chemistry: The thiol group can participate in "click" reactions, such as the radical-mediated thiol-ene reaction. researchgate.net This process allows for the efficient grafting of the molecule onto a pre-existing polymer that contains pendant alkene ("ene") groups. rsc.org The reaction is typically rapid, high-yielding, and can be initiated by UV light, making it a versatile method for modifying polymer surfaces or creating functional polymer networks. acs.org In this application, the bromo, fluoro, and methyl groups are carried onto the polymer, modifying its surface properties, thermal stability, or refractive index.
Monomer for Poly(phenylene sulfide) (PPS) Analogs: Poly(phenylene sulfide) is a high-performance thermoplastic known for its thermal stability and chemical resistance. It is typically synthesized by reacting a dihaloarene with a sulfur source. acs.org this compound can be used as a comonomer or a chain-capping agent in PPS synthesis. nih.gov Its incorporation into the polymer backbone introduces fluorine and methyl groups, which can alter the polymer's solubility, crystallinity, and dielectric properties. The pendant bromine atom, if retained, can serve as a site for subsequent cross-linking or further functionalization of the PPS material.
The strong affinity of sulfur for the surfaces of noble metals and semiconductor nanocrystals makes thiols exceptional ligands for nanoparticle functionalization. The thiol group of this compound can form a strong covalent bond with the surface of nanoparticles, creating a robust self-assembled monolayer (SAM).
Metal Nanoparticles (e.g., Gold, Silver): When applied to gold or silver nanoparticles, the molecule acts as a surface ligand that provides stability and introduces functionality. acs.org The aromatic ring provides a rigid spacer, while the bromine and fluorine atoms can be used to tune the surface properties (e.g., hydrophobicity) or act as spectroscopic reporters. The bromine atom is particularly valuable as it provides a reactive site for subsequent "on-particle" chemical modifications.
Quantum Dots (QDs): In semiconductor quantum dots (e.g., CdTe, PbS), thiols are known to be effective "passivating agents." acs.orgsemanticscholar.orgacs.org They bind to the QD surface, neutralizing electronic defects or "trap states" that would otherwise quench luminescence. This passivation leads to a significant enhancement in the photoluminescence quantum efficiency of the QDs. acs.orgnih.gov this compound can serve this passivation role while simultaneously functionalizing the QD surface with its unique combination of atoms.
Metal Oxide Nanoparticles: Certain metal oxides, such as ZnO and TiO₂, have also been shown to bind thiols, expanding the range of nanomaterials that can be functionalized with this molecule for applications in catalysis and electronics.
Polymers with a high refractive index (HRI) are essential for advanced optical applications, including high-performance lenses, image sensors, and light-emitting diodes (LEDs). The refractive index of a material is governed by its molar refraction and molar volume, as described by the Lorentz-Lorenz equation. To create HRI polymers, chemists incorporate chemical groups with high molar refraction.
This compound contains several structural features that are highly desirable for designing HRI materials:
Sulfur: Sulfur has a significantly higher atomic refraction than carbon or oxygen. Incorporating sulfur, typically as thioether linkages, is a primary strategy for increasing a polymer's refractive index. acs.orgacs.org
Aromatic Ring: The phenyl group also contributes positively to the molar refraction.
Bromine: Halogens (with the exception of fluorine) have high atomic refractions. Bromine, in particular, is very effective at increasing the refractive index of a polymer.
The molecule can be polymerized, for example, into a poly(phenylene thioether), which would result in a material with a high concentration of sulfur, bromine, and aromatic rings, leading to a high refractive index. While fluorine tends to decrease the refractive index, its presence allows for fine-tuning of the final optical properties of the material.
Table 2: Contribution of Substituents in this compound to Refractive Index
| Component/Atom | Effect on Molar Refraction | Impact on Refractive Index | Reference Principle |
|---|---|---|---|
| Sulfur (-S-) | High | Strongly Increases | High atomic refraction of sulfur acs.orgnih.gov |
| Bromine (-Br) | High | Strongly Increases | High atomic refraction of heavy halogens |
| Phenyl Ring | Moderate-High | Increases | High polarizability of π-systems |
By serving as a monomer in such polymerizations, this compound provides a direct route to intrinsically high refractive index polymers that are sought after for next-generation optical and photonic devices.
Q & A
Q. What synthetic strategies are recommended for preparing 2-Bromo-6-fluoro-4-methylbenzenethiol while preserving the thiol group's integrity?
Methodological Answer: The thiol group is prone to oxidation, so protection with tert-butyl thiol (t-BuSH) or trityl groups during synthesis is critical. Bromo-fluoro precursors (e.g., 4-bromo-2-fluorobenzaldehyde ) can undergo nucleophilic aromatic substitution (NAS) with methylthiolate, followed by deprotection. Alternatively, selective bromination of 6-fluoro-4-methylbenzenethiol using N-bromosuccinimide (NBS) in dichloromethane at 0°C minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of disulfide by-products.
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combine 1H/13C/19F NMR to confirm substitution patterns:
- 1H NMR : Look for deshielded aromatic protons adjacent to bromine (δ ~7.2–7.5 ppm) and fluorine (δ ~6.8–7.1 ppm).
- 19F NMR : A singlet near -110 ppm confirms the fluorine’s position.
- LC-MS : Monitor molecular ion peaks ([M+H]+ at m/z ~234) and assess purity (>95%). Discrepancies in melting points (vs. literature) may indicate impurities .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Use fume hoods and nitrile gloves. In case of skin contact, wash immediately with soap/water for 15 minutes . For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store under nitrogen at 2–8°C to prevent oxidation. Toxicity data is limited, so treat as a hazardous irritant.
Advanced Research Questions
Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound?
Methodological Answer: SHELXL is optimized for small-molecule refinement. Key steps:
- Collect high-resolution data (d-spacing < 0.8 Å) to resolve heavy atoms (Br, S).
- Use TWIN commands if twinning is observed.
- Refine anisotropic displacement parameters for Br and S atoms to model thermal motion accurately. Example refinement metrics:
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | < 0.05 |
| wR2 (all data) | < 0.12 |
| CCDC deposition number | To be assigned |
| SHELX’s robustness with heavy atoms makes it ideal for brominated thiols . |
Q. How do electronic effects influence the acidity of the thiol group in this compound compared to non-halogenated analogs?
Methodological Answer: The electron-withdrawing bromine and fluorine increase thiol acidity. Measure pKa via UV-Vis titration in DMSO/water (4:1):
- Expected pKa: ~6.5–7.0 (vs. ~8.5 for toluene thiol). Compare with DFT calculations (B3LYP/6-311+G(d,p)) to model resonance stabilization of the thiolate anion. Substituent effects correlate with Hammett σ values (σmeta-Br = +0.39, σpara-F = +0.06) .
Q. What strategies resolve contradictions between computational and experimental reactivity data for bromine substitution in this compound?
Methodological Answer: Discrepancies often arise from solvent effects or transition-state stabilization not captured in gas-phase DFT.
- Experimental : Perform kinetic studies (e.g., Suzuki coupling rates with Pd(PPh3)4 in THF/water).
- Computational : Include implicit solvation (SMD model) and explicit solvent molecules in DFT/MD simulations. Cross-validate with substituent-directed coupling outcomes (e.g., bromine vs. fluorine reactivity) .
Q. How can competing reactivity of the thiol and bromine groups be controlled in cross-coupling reactions?
Methodological Answer: Use Pd-catalyzed conditions selective for C–Br bonds:
- Ligand choice : XPhos enhances oxidative addition to bromine over sulfur coordination.
- Temperature : 80–100°C in toluene minimizes thiol oxidation. Monitor reaction progress via 19F NMR to track fluorine’s inertness. Post-reaction, quench with thiol scavengers (e.g., silica-thiol resin) to isolate products .
Data Contradiction Analysis
Q. Why might NMR data for this compound conflict with X-ray crystallography results?
Methodological Answer: Dynamic effects in solution (e.g., rotational barriers) can cause NMR signal broadening, whereas X-ray provides static snapshots. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
